Home > Products > Screening Compounds P120437 > Eribulin mesylate
Eribulin mesylate - 441045-17-6

Eribulin mesylate

Catalog Number: EVT-354902
CAS Number: 441045-17-6
Molecular Formula: C41H63NO14S
Molecular Weight: 826.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Eribulin Mesylate is a synthetic analog of Halichondrin B, a natural product originally isolated from the marine sponge Halichondria okadai [ [] ]. It is a microtubule dynamics inhibitor belonging to the halichondrin class of antineoplastic agents [ [] ]. Eribulin Mesylate is a simplified and more stable version of the complex Halichondrin B, retaining its bioactive properties [ [] ]. In scientific research, Eribulin Mesylate is primarily used for studying microtubule dynamics and its role in various cellular processes, including cell division, migration, and intracellular transport.

Future Directions
  • Developing Novel Combination Therapies: Combining Eribulin Mesylate with other anticancer agents, such as targeted therapies or immunotherapies, holds promise for enhancing its efficacy and expanding its clinical applications [ [], [] ].

Halichondrin B

Relevance: Eribulin mesylate is a synthetic analog of Halichondrin B. Eribulin mesylate retains the essential structural features and microtubule-inhibiting activity of Halichondrin B but with improved synthetic accessibility and a more favorable pharmacological profile.

Paclitaxel

Relevance: Paclitaxel serves as a key comparator to Eribulin mesylate in numerous studies investigating their relative neurotoxicity and efficacy. While both compounds target microtubules, Eribulin mesylate demonstrates a distinct mechanism of action and potentially exhibits a more favorable safety profile, particularly regarding neuropathy.

Ixabepilone

Relevance: Ixabepilone is another microtubule-targeting agent evaluated alongside Eribulin mesylate for neurotoxicity and efficacy comparisons. Studies suggest that Eribulin mesylate may induce less severe neuropathy compared to both Ixabepilone and Paclitaxel.

Capecitabine

Relevance: Capecitabine is often used in combination with Eribulin mesylate for treating metastatic breast cancer. Several studies have explored the efficacy and safety of this combination regimen, suggesting potential benefits in terms of tumor response and manageable toxicity.

Gemcitabine

Relevance: Gemcitabine is investigated as an alternative treatment option in some of the studies involving Eribulin mesylate, particularly in cases of pancreatic cancer or where patients were previously treated with Gemcitabine.

Overview

Eribulin mesylate is a synthetic derivative of a natural product, halichondrin B, originally isolated from marine sponges. It is classified as a microtubule dynamics inhibitor and is primarily used in cancer treatment, particularly for metastatic breast cancer and liposarcoma. The compound is recognized for its unique mechanism of action and structural complexity, which has made it a focal point in synthetic organic chemistry and pharmaceutical research.

Source and Classification

Eribulin mesylate is derived from the marine sponge Halichondria okadai. It belongs to the class of compounds known as halichondrins, which are characterized by their polycyclic ether structures. The mesylate form enhances its solubility and stability for pharmaceutical applications. Eribulin mesylate is classified under the antineoplastic agents due to its ability to inhibit cancer cell proliferation by disrupting microtubule dynamics.

Synthesis Analysis

Methods

The synthesis of eribulin mesylate has evolved significantly over the years, with various strategies developed to improve yield and efficiency. Key methods include:

  • Total Synthesis: Recent approaches utilize a reverse synthetic strategy for constructing cyclic ether motifs, employing macrocyclization reactions that involve alkyl iodide and aldehyde functionalities. This method allows for efficient assembly of the complex structure of eribulin from simpler precursors .
  • Fragment Coupling: A notable synthesis approach involves the coupling of C14–C23 fragments using diastereoselective reactions, such as the Corey–Chaykovsky reaction, which facilitates the formation of tetrahydrofuran rings essential to the eribulin structure .
  • Industrial Scalability: Techniques have been developed to allow for multi-kilogram production of key fragments, making the synthesis more feasible for commercial manufacturing .

Technical Details

The total synthesis typically involves multiple steps including:

  1. Formation of key intermediates through selective deprotection and functional group modifications.
  2. Macrocyclization to construct the core structure.
  3. Final modifications leading to the formation of eribulin mesylate.
Molecular Structure Analysis

Structure

Eribulin mesylate has a complex molecular structure characterized by multiple stereocenters and cyclic ether components. Its molecular formula is C22H29N1O4SC_{22}H_{29}N_{1}O_{4}S, with a molecular weight of approximately 421.54 g/mol.

Data

The structure includes several distinct functional groups:

  • Cyclic Ethers: Contributing to its mechanism of action.
  • Sulfone Group: Enhancing its pharmacological properties.
  • Multiple Stereocenters: Critical for its biological activity.
Chemical Reactions Analysis

Reactions

Eribulin mesylate undergoes various chemical reactions during its synthesis:

  • Macrocyclization Reactions: Involving intramolecular coupling between alkyl iodides and aldehydes to form the core cyclic structure .
  • Oxidation Reactions: Converting alcohols to ketones as part of intermediate transformations .
  • Deprotection Steps: Utilizing reagents like Tetra-n-butylammonium fluoride for selective deprotection during synthesis .

Technical Details

These reactions are carefully controlled to ensure high yields and selectivity, often employing catalysts or specific reaction conditions to optimize outcomes.

Mechanism of Action

Eribulin mesylate functions primarily by inhibiting microtubule dynamics, leading to cell cycle arrest in the metaphase phase. This action disrupts normal mitotic processes, ultimately inducing apoptosis in rapidly dividing cancer cells. The compound binds to tubulin, preventing its polymerization into microtubules, thus destabilizing the mitotic spindle formation necessary for cell division.

Process Data

Research indicates that eribulin's mechanism involves:

  • Binding Affinity: High affinity for beta-tubulin.
  • Cell Cycle Impact: Prolonged mitotic arrest leading to programmed cell death.
Physical and Chemical Properties Analysis

Physical Properties

Eribulin mesylate is described as a sterile, clear, colorless solution when formulated for injection. It is soluble in various organic solvents but shows limited solubility in non-polar solvents.

Chemical Properties

Key chemical properties include:

  • Stability: Sensitive to light and heat; requires careful storage conditions.
  • Hygroscopic Nature: Absorbs moisture from the environment.

Relevant analytical methods used for characterizing eribulin include mass spectrometry, nuclear magnetic resonance spectroscopy, and high-performance liquid chromatography .

Applications

Eribulin mesylate is primarily used in oncology as a treatment option for:

  • Metastatic Breast Cancer: Particularly in patients who have previously undergone multiple therapies.
  • Liposarcoma: As part of second-line treatment regimens.

Its unique mechanism has also prompted research into potential applications against other malignancies, making it a subject of ongoing clinical studies aimed at expanding its therapeutic use beyond current indications.

Historical Development and Synthesis

Discovery of Halichondrin B as a Marine Natural Product

The foundational discovery of Halichondrin B (HB) emerged in 1986 from the pioneering work of Hirata and Uemura, who isolated this structurally complex polyether macrolide from the rare marine sponge Halichondria okadai [2] [6]. Initial biological characterization revealed extraordinary cytotoxic potency, with sub-nanomolar IC50 values against diverse cancer cell lines and potent antitumor activity in murine models [1] [2]. The U.S. National Cancer Institute (NCI) recognized HB's therapeutic potential and accepted it for preclinical development in 1992. However, a critical obstacle emerged: material supply limitations. Harvesting HB from natural sources proved unsustainable due to the sponge's low abundance and the minuscule yield of HB (estimated at ~0.0001% of sponge dry weight). Supplying just 10 grams for clinical development would require harvesting tons of sponge, while projected commercial demand (1-5 kg/year) was deemed utterly impractical through wild collection [1] [2]. This supply crisis became the primary driver for pursuing total synthesis and analog development.

Table 1: Key Properties of Halichondrin B

PropertyValue/CharacteristicSignificance
SourceMarine sponge Halichondria okadaiRare and ecologically sensitive organism
Discovery Year1986Isolated by Hirata and Uemura
Initial Potency (IC₅₀)Sub-nanomolar rangeExceptional cytotoxicity across cancer cell lines
MechanismTubulin binding (Vinca domain), microtubule destabilizationDistinct from taxanes and vinca alkaloids
Critical LimitationNatural yield: ~0.0001% of sponge dry weightPrecluded sustainable supply for clinical development

Structural Optimization and Macrocyclic Ketone Analog Design

Facing insurmountable supply challenges, researchers turned to structure-activity relationship (SAR) studies to identify the minimal pharmacophore of HB. A pivotal breakthrough occurred when synthetic intermediates provided by Professor Yoshito Kishi's laboratory (Harvard University) to Eisai Co., Ltd. and the NCI were evaluated. Biological testing revealed that the right-half (RH) macrocyclic fragment (C.1–C.38 fragment 6) retained nearly the full cytotoxic potency of the parent HB molecule, while the left half intermediates showed negligible activity [1]. This finding demonstrated that HB's complex 54-membered macrolactone could be significantly truncated without sacrificing bioactivity. Guided by this insight, Eisai's medicinal chemistry team embarked on an intensive campaign, synthesizing and evaluating over 180 structural analogs of the RH fragment [2] [6]. Optimization focused on balancing potency, synthetic tractability, pharmacokinetics, and metabolic stability. Key modifications included:

  • Replacement of the labile C1 lactone with a stable ketone.
  • Introduction of a C35 primary amine (later converted to the mesylate salt for solubility).
  • Strategic simplification of the terminal side-chain [1] [2] [4].This rigorous process culminated in the selection of ER-086526 (E7389), later designated eribulin mesylate, a fully synthetic macrocyclic ketone analogue. Eribulin retained HB's exceptional tubulin-binding properties and mechanism of action while possessing superior drug-like characteristics and a feasible, albeit still complex, synthetic pathway [1] [2] [6].

Table 2: Key Structural Modifications from Halichondrin B to Eribulin

Structural RegionHalichondrin BEribulin MesylateRationale/Impact
Overall Size54-membered macrolactoneTruncated macrocyclic ketoneSimplified synthesis while retaining core pharmacophore
C1 Functional GroupLactoneKetoneEnhanced chemical stability
C35 TailComplex polyether chainSimplified chain with terminal amineImproved solubility (as mesylate salt), reduced complexity
Stereogenic Centers~3219Reduced synthetic complexity
SourceNatural product extractionFully syntheticEnabled reliable and scalable production

Total Synthesis Challenges and Industrial Scalability

The structural complexity of eribulin, featuring 19 stereogenic centers within its macrocyclic framework, presented one of the most formidable challenges ever undertaken for a commercially manufactured drug via total synthesis [1] [4]. Professor Kishi's landmark first total synthesis of Halichondrin B in 1992 (requiring over 100 steps) provided the essential foundation and key intermediates [1]. Eisai's process chemists, building on Kishi's work, developed the initial synthetic route to eribulin, a 63-step linear sequence fraught with low-yielding steps and difficult purifications [4] [8]. Key hurdles included:

  • Stereoselective Construction: Achieving precise control over the configuration of 19 chiral centers demanded highly selective reactions and rigorous analytical control.
  • Macrocyclization Strategy: Efficiently forming the large ring system without side reactions was critical. The commercial route employs a late-stage alkyl iodide-aldehyde macrocyclization under Nozaki-Hiyama-Kishi (NHK) coupling conditions [4] [9].
  • Convergence: The synthesis was strategically divided into two major fragments: the C1–C13 pyran-containing segment and the C14–C35 macrocyclic ketone core [9]. This allowed parallel synthesis and assembly closer to the final step.
  • Industrial Scalability: Transitioning from milligram-scale synthesis for discovery to multi-kilogram production required relentless optimization. Innovations like catalytic asymmetric Ni/Cr-mediated couplings and flow chemistry for deprotection steps (e.g., photochemical benzyl cleavage) significantly improved efficiency, reproducibility, and safety while reducing chromatography [4] [8] [9]. The development of robust, chromatography-free syntheses for key fragments (e.g., C14-C26, C27-C35) was paramount for commercial viability [9]. The synthesis remains one of the most complex industrial pharmaceutical processes, standing as a testament to modern synthetic organic chemistry.

Table 3: Key Innovations in Eribulin Synthesis

Synthetic ChallengeInnovative SolutionImpact
Fragment CouplingCatalytic asymmetric Ni/Cr-mediated couplingHigh stereoselectivity for C-C bond formation; improved yield
Macrocycle FormationIntramolecular alkyl iodide-aldehyde coupling (NHK)Efficient ring closure to form core structure
Stereoselective CyclizationNickel-catalyzed ynal reductive cyclizationHigh yield (>80%) and diastereoselectivity (>15:1) for bicycles
Deprotection EfficiencyContinuous flow photochemical benzyl cleavageSafer, cleaner reaction; higher throughput
PurificationDevelopment of chromatography-free fragment synthesesCritical for industrial scale-up and cost-effectiveness

Evolution from Preclinical Candidate to FDA Approval

Eribulin's journey from a preclinical candidate to an approved oncology therapeutic was marked by compelling preclinical efficacy and demonstrated clinical survival benefits. Preclinical studies confirmed eribulin's unique microtubule dynamics inhibition: it potently suppresses microtubule growth without significantly affecting shortening, leading to irreversible mitotic arrest and apoptosis, distinct from vinca alkaloids or taxanes [2] [6]. This translated to broad antitumor activity in xenograft models encompassing breast, lung, colon, ovarian, and bladder cancers [2] [6] [8]. Based on this robust profile, eribulin entered clinical trials. The pivotal EMBRACE phase III trial enrolled 762 heavily pretreated women with metastatic breast cancer (MBC). Results demonstrated a statistically significant improvement in overall survival (OS) (13.1 vs. 10.6 months; HR=0.81, p=0.041) compared to treatment of physician's choice (TPC) [3] [6]. This OS benefit, a critical endpoint in oncology, led to the first FDA approval of eribulin in November 2010 for MBC patients who had received at least two prior chemotherapeutic regimens, including an anthracycline and a taxane [3] [10]. Subsequent research explored eribulin in other malignancies. The phase III Trial 309 focused on advanced soft tissue sarcomas (STS), randomizing 446 patients with leiomyosarcoma or liposarcoma to eribulin or dacarbazine. While the overall population showed improved OS (13.5 vs. 11.3 months; HR=0.75, p=0.011), pre-planned subgroup analysis revealed dramatic efficacy specifically in liposarcoma: median OS 15.6 vs. 8.4 months (HR=0.51; p<0.001) and progression-free survival (PFS) 2.9 vs. 1.7 months (HR=0.52; p<0.001) [7] [10]. This compelling data resulted in a second FDA approval in January 2016 for unresectable or metastatic liposarcoma in patients who had received a prior anthracycline-based regimen [7] [10]. Eribulin thus stands as a paradigm for translating a structurally daunting marine natural product into a clinically impactful synthetic drug through innovative chemistry and focused development.

Table 4: Key Regulatory Milestones for Eribulin Mesylate (Halaven®)

Approval DateIndicationBasis of Approval (Pivotal Trial)Key Efficacy Data
November 15, 2010Metastatic Breast Cancer (patients previously treated with ≥2 chemotherapeutic regimens, including anthracycline & taxane)EMBRACE (Phase III, n=762) vs. Treatment of Physician's Choice (TPC) [3] [6]Overall Survival: 13.1 months (eribulin) vs 10.6 months (TPC) (HR=0.81, p=0.041)
January 28, 2016Unresectable or Metastatic Liposarcoma (patients previously treated with anthracycline-containing regimen)Trial 309 (Phase III, n=446 Liposarcoma/Leiomyosarcoma) vs. Dacarbazine [7] [10]Liposarcoma Subgroup: OS 15.6m (eribulin) vs 8.4m (dacarbazine) (HR=0.51, p<0.001)

Properties

CAS Number

441045-17-6

Product Name

Eribulin mesylate

IUPAC Name

(1S,3S,6S,9S,12S,14R,16R,18S,20R,21R,22S,26R,29S,31R,32S,33R,35R,36S)-20-[(2S)-3-amino-2-hydroxypropyl]-21-methoxy-14-methyl-8,15-dimethylidene-2,19,30,34,37,39,40,41-octaoxanonacyclo[24.9.2.13,32.13,33.16,9.112,16.018,22.029,36.031,35]hentetracontan-24-one;methanesulfonic acid

Molecular Formula

C41H63NO14S

Molecular Weight

826.0 g/mol

InChI

InChI=1S/C40H59NO11.CH4O3S/c1-19-11-24-5-7-28-20(2)12-26(45-28)9-10-40-17-33-36(51-40)37-38(50-33)39(52-40)35-29(49-37)8-6-25(47-35)13-22(42)14-27-31(16-30(46-24)21(19)3)48-32(34(27)44-4)15-23(43)18-41;1-5(2,3)4/h19,23-39,43H,2-3,5-18,41H2,1,4H3;1H3,(H,2,3,4)/t19-,23+,24+,25-,26+,27+,28+,29+,30-,31+,32-,33-,34-,35+,36+,37+,38-,39+,40+;/m1./s1

InChI Key

QAMYWGZHLCQOOJ-WRNBYXCMSA-N

SMILES

CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)CC9C(CC(C1=C)O2)OC(C9OC)CC(CN)O.CS(=O)(=O)O

Synonyms

B 1793
B 1939
B-1793
B-1939
E 7389
E-7389
ER 086526
ER-086526
ER-86526
ER086526
eribulin
eribulin (as mesylate)
eribulin mesilate
eribulin mesylate
eribulin monomethanesulfonate
Halaven
NSC 707389
NSC-707389
NSC707389

Canonical SMILES

CC1CC2CCC3C(=C)CC(O3)CCC45CC6C(O4)C7C(O6)C(O5)C8C(O7)CCC(O8)CC(=O)CC9C(CC(C1=C)O2)OC(C9OC)CC(CN)O.CS(=O)(=O)O

Isomeric SMILES

C[C@@H]1C[C@@H]2CC[C@H]3C(=C)C[C@@H](O3)CC[C@]45C[C@@H]6[C@H](O4)[C@H]7[C@@H](O6)[C@@H](O5)[C@@H]8[C@@H](O7)CC[C@@H](O8)CC(=O)C[C@H]9[C@H](C[C@H](C1=C)O2)O[C@@H]([C@@H]9OC)C[C@@H](CN)O.CS(=O)(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.